(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
Description
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS3/c1-11-8-20-15(16-11)21-9-12-2-5-17(6-3-12)14(18)13-4-7-19-10-13/h4,7-8,10,12H,2-3,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDNWZSVZUYQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a one-pot three-component reaction involving 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and appropriate hydrazonoyl chlorides or phenacyl bromides in the presence of a catalytic amount of triethylamine in dioxane.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperidine derivatives under controlled conditions.
Incorporation of the Thiophene Ring: The thiophene ring is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate thiophene boronic acids or halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiazole and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and piperidine structures often exhibit significant antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various bacterial strains. For instance, similar thiazole derivatives have shown promising results in inhibiting microbial growth .
Anticancer Properties
Thiazole derivatives are also recognized for their anticancer activities. The compound's structural features may enhance its binding affinity to cancer cell targets, potentially leading to effective treatments. Studies have demonstrated that thiazole-linked compounds can induce apoptosis in cancer cells, making them candidates for further investigation in oncology .
Anticonvulsant Effects
The anticonvulsant properties of thiazole-bearing compounds have been documented extensively. Compounds with similar structures have been tested for their ability to reduce seizure activity in animal models, showing significant protective effects against seizures induced by chemical agents .
To further understand the biological activity of (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, predictive models such as PASS (Prediction of Activity Spectra for Substances) can be employed. These models assess potential biological activities based on structural similarities with known compounds, suggesting a broad spectrum of possible pharmacological effects .
Synthesis Methodologies
The synthesis of this compound can be approached through various methodologies, including:
- Multi-step Synthesis : Utilizing established synthetic routes involving thiazole and piperidine derivatives.
- One-Pot Reactions : Streamlining the synthesis process to enhance yield and reduce time.
These methodologies not only facilitate the production of the compound but also allow for modifications that can optimize its biological activity .
Case Study 1: Antimicrobial Efficacy
In a study examining similar thiazole derivatives, researchers found that specific substitutions on the thiazole ring significantly enhanced antimicrobial activity against Gram-positive bacteria. The findings suggest that this compound could be developed as a novel antimicrobial agent.
Case Study 2: Anticancer Screening
A recent investigation into thiazole-based compounds demonstrated that certain analogues exhibited remarkable efficacy against various cancer cell lines (HCT-116, HepG2). The study highlighted the importance of structural modifications in enhancing anticancer activity, indicating that this compound may hold similar promise .
Mechanism of Action
The mechanism of action of (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets:
Inhibition of Enzymes: The compound inhibits matrix metalloproteinases and kinases, which are involved in cancer cell proliferation and metastasis.
Disruption of Cellular Processes: It interferes with the synthesis of essential biomolecules, leading to cell death in microbial and fungal cells.
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : The compound (337.44 g/mol) is lighter than T160-0605 (397.51 g/mol), suggesting better bioavailability but possibly reduced target selectivity.
Biological Activity
The compound (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of the compound features several key functional groups:
- Thiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Enhances the compound's binding affinity and pharmacological profile.
- Thiophenyl group : Contributes to the overall reactivity and potential interactions with biological targets.
The combination of these groups suggests that the compound may exhibit a range of pharmacological effects, influenced by its structural complexity.
Antimicrobial Activity
Research indicates that compounds containing thiazole and piperidine rings often exhibit significant antimicrobial properties. For instance:
- Thiazole derivatives have been documented to show activity against various bacterial strains, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 1.61 µg/mL against specific pathogens .
Antitumor Activity
The compound's structural components may contribute to anticancer activity:
- Thiazole and thiadiazole derivatives have shown promising results in inhibiting tumor cell growth. Studies indicate that compounds with similar structures can achieve IC50 values comparable to established chemotherapeutics like doxorubicin .
Neuropharmacological Effects
The piperidine ring is often associated with neuroactive properties. Compounds with similar structures have been evaluated for their potential as anxiolytics and antidepressants, suggesting that this compound could also influence neurotransmitter systems .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of electron-donating groups in the thiazole ring enhances cytotoxicity.
- Modifications in the piperidine structure can significantly alter binding affinity and selectivity towards biological targets .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : This is achieved through reactions involving thioamides and haloketones under basic conditions.
- Piperidine Integration : A nucleophilic substitution reaction introduces the piperidine moiety.
- Final Coupling : The thiophenyl group is attached through a coupling reaction, often catalyzed by bases to enhance yield and purity.
Case Studies
- Antimicrobial Evaluation : A study on thiazole-based compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating that modifications similar to those in our compound could yield potent antimicrobial agents .
- Antitumor Studies : Research on thiazole-integrated compounds revealed promising anticancer properties, with certain derivatives exhibiting strong cytotoxic effects against various cancer cell lines, highlighting the potential for further development in cancer therapeutics .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-3-yl)methanone, and how do reaction conditions influence yield?
A1. Synthesis typically involves multi-step reactions:
- Step 1: Condensation of thiophene-3-carbaldehyde derivatives with piperidine intermediates under acidic conditions (e.g., ethanol or methanol as solvents, reflux) .
- Step 2: Thiol-ene "click" chemistry to introduce the 4-methylthiazole-thioether moiety. For example, reacting a piperidinyl-thiol intermediate with 2-chloro-4-methylthiazole in the presence of a base (e.g., triethylamine) .
- Purification: Crystallization from ethanol or dimethylformamide (DMF) is critical for removing unreacted starting materials .
Yield optimization requires precise stoichiometric ratios (1:1 for thiol:halide) and inert atmospheres to prevent oxidation of sulfur-containing intermediates .
Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
A2. A combination of 1H/13C NMR and mass spectrometry (MS) is essential:
- NMR: Distinct signals for the thiophen-3-yl methanone carbonyl (~170–175 ppm in 13C NMR) and piperidine N-methyl groups (~2.5–3.0 ppm in 1H NMR) confirm regiochemistry .
- MS: High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 363.2 g/mol for C15H18N2OS2) and detects impurities like oxidized thioether byproducts .
- HPLC-PDA (photodiode array) at 254 nm ensures >98% purity, especially for intermediates prone to dimerization .
Advanced Research Questions
Q. Q3. How can computational methods guide the design of derivatives with enhanced bioactivity?
A3.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., SARS-CoV-2 main protease, estrogen receptors) by modeling interactions between the thiophen-3-yl methanone core and catalytic pockets .
- QSAR Studies: Correlate electronic parameters (Hammett σ values) of substituents on the 4-methylthiazole ring with observed IC50 values in enzyme inhibition assays .
- Retrosynthesis AI: Tools like Pistachio or Reaxys identify novel routes for introducing polar groups (e.g., hydroxyl, halogens) to improve solubility without compromising metabolic stability .
Q. Q4. What strategies resolve contradictions in reactivity data during functionalization of the thiophene ring?
A4. Contradictions often arise from competing reaction pathways:
- Electrophilic Substitution: Thiophene’s electron-rich 3-position favors bromination or nitration, but steric hindrance from the piperidine-thioether group may redirect reactivity to the 2-position. Use low-temperature kinetic control (-20°C) to favor desired products .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling of thiophen-3-yl boronic esters requires palladium catalysts (e.g., Pd(PPh3)4) and microwave-assisted heating (100°C, 30 min) to overcome steric bulk .
Validate intermediates via LC-MS to track side reactions (e.g., dehalogenation or protodeboronation) .
Q. Q5. How can salt formation improve the physicochemical properties of this compound for in vivo studies?
A5.
- Organic Salts: React with diethylamine or morpholine in propan-2-ol to form water-soluble hydrochloride or sulfate salts, enhancing bioavailability .
- Inorganic Salts: Use sodium hydroxide or zinc sulfate in aqueous media to stabilize the methanone core against hydrolysis at physiological pH .
- Characterization: Confirm salt formation via XRD (for crystallinity) and TGA (thermal stability >150°C) .
Methodological Considerations
Q. Table 1: Key Reaction Parameters for Derivative Synthesis
Q. Table 2: Spectral Data for Structural Confirmation
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Thiophen-3-yl carbonyl | – | 170.5 |
| Piperidine N-CH2-S | 3.65 (s, 2H) | 45.8 |
| 4-Methylthiazole S-CH3 | 2.45 (s, 3H) | 18.3 |
Limitations and Future Directions
- Stability: The thioether linkage is susceptible to oxidation; recommend storing derivatives under argon at -20°C .
- Biological Screening: Prioritize derivatives with logP <3.5 (calculated via ChemAxon) to balance membrane permeability and solubility .
- Mechanistic Studies: Use isotope labeling (e.g., 13C-thiophene) to trace metabolic pathways in hepatocyte models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
